molecular formula C15H10ClN3O2 B7791315 (4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one

(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one

Cat. No.: B7791315
M. Wt: 299.71 g/mol
InChI Key: VNDVOVCLTJRCFC-XFXZXTDPSA-N
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Description

The compound identified as “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be studied for its biological activity and interactions with biological molecules.

    Medicine: Research may focus on its potential therapeutic effects and applications in drug development.

    Industry: The compound may be utilized in industrial processes and the production of various products.

Mechanism of Action

The mechanism of action of “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Understanding the molecular targets and pathways involved is crucial for elucidating its biological activity and potential therapeutic applications.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)14-19-12(15(20)21-14)9-18-13-3-1-2-8-17-13/h1-9H,(H,17,18)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDVOVCLTJRCFC-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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